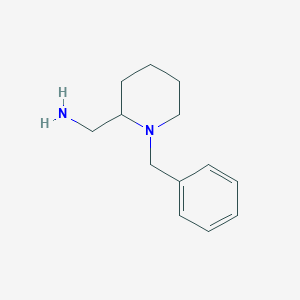

2-アミノメチル-1-ベンジルピペリジン

説明

Synthesis Analysis

The compound has been synthesized through various methods, including direct functionalization and cyclization reactions. Notably, piperidine derivatives, such as 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, have been synthesized and evaluated for their biological activities, indicating the significance of the 2-aminomethyl-1-benzyl-piperidine scaffold in medicinal chemistry (Sugimoto et al., 1990).

Molecular Structure Analysis

Detailed molecular structure analyses using techniques like FT-IR, FT-Raman, UV-Vis, and NMR have been conducted to determine the geometric parameters, vibrational assignments, and electronic properties of 2-aminomethyl-1-benzyl-piperidine derivatives. These studies offer insights into the conformational preferences and reactive sites of these molecules (Janani et al., 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of 2-aminomethyl-1-benzyl-piperidine derivatives have been explored through various reactions, including [3 + 3] cyclizations and Suzuki–Miyaura coupling reactions. These studies demonstrate the versatility of the piperidine scaffold in synthesizing complex molecular architectures with potential pharmacological applications (Zhang et al., 2021).

Physical Properties Analysis

The physical properties of 2-aminomethyl-1-benzyl-piperidine and its derivatives, such as solubility, melting point, and crystal structure, have been characterized to facilitate their application in drug formulation and material science. Crystallographic studies have provided detailed insights into the solid-state arrangements and potential intermolecular interactions within these compounds (Sudhakar et al., 2005).

Chemical Properties Analysis

Investigations into the chemical properties of 2-aminomethyl-1-benzyl-piperidine have highlighted its reactivity and potential as a building block for the synthesis of a wide range of chemical entities. Studies on the electrophilic and nucleophilic sites, as well as the electronic characteristics of these molecules, support their utility in the design of novel compounds with desired biological activities (Kilic et al., 2008).

科学的研究の応用

医薬品設計における役割

ピペリジン類は、2-アミノメチル-1-ベンジルピペリジンを含め、医薬品の設計において最も重要な合成断片の1つです . これらは製薬業界において重要な役割を果たしています . これらの誘導体は、20種類以上の医薬品とアルカロイドに存在しています .

コリンエステラーゼ受容体の阻害

ベンジルピペリジン系は、2-アミノメチル-1-ベンジルピペリジンを含め、コリンエステラーゼ受容体の阻害に必要となることが多いです . ベンジルピペリジン系は、Trp84、Trp279、Phe330、およびPhe331と相互作用することで、触媒部位への良好な結合を提供します .

プロテオミクス研究

2-アミノメチル-1-ベンジルピペリジンは、プロテオミクス研究に使用されています . プロテオミクスとは、タンパク質、特にその構造と機能を大規模に研究することです .

抗がん剤としての応用

ピペリジン誘導体は、2-アミノメチル-1-ベンジルピペリジンを含め、さまざまな方法で抗がん剤として利用されています .

抗ウイルス剤としての応用

ピペリジン誘導体は、抗ウイルス剤としても使用されています . これらは、宿主生物におけるウイルスの複製を阻害することができます

作用機序

Target of Action

The primary target of 2-Aminomethyl-1-benzyl-piperidine is the acetylcholinesterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine into choline and acetate. By targeting AChE, 2-Aminomethyl-1-benzyl-piperidine can influence the concentration of acetylcholine in the synaptic cleft, thereby modulating nerve signal transmission.

Mode of Action

2-Aminomethyl-1-benzyl-piperidine interacts with AChE through its benzyl-piperidine group . The AChE enzyme has two active anionic binding sites: the catalytic and peripheral sites. The benzyl-piperidine group of the compound binds well to the catalytic site, interacting with key amino acids such as Trp84, Trp279, Phe330, and Phe331 . This interaction inhibits the enzyme’s activity, leading to an increase in acetylcholine levels.

Pharmacokinetics

The compound’s molecular weight (20431 g/mol) suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed.

Result of Action

The inhibition of AChE and the subsequent increase in acetylcholine levels can lead to enhanced nerve signal transmission. This can result in improved cognitive function, making 2-Aminomethyl-1-benzyl-piperidine a potential candidate for the treatment of neurodegenerative disorders like Alzheimer’s disease .

将来の方向性

Piperidines are among the most important synthetic fragments for designing drugs . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis, functionalization, and their pharmacological application were published .

特性

IUPAC Name |

(1-benzylpiperidin-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2/c14-10-13-8-4-5-9-15(13)11-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKWRQRNCULDABS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439969 | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170701-98-1 | |

| Record name | 1-(Phenylmethyl)-2-piperidinemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=170701-98-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminomethyl-1-benzyl-piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-benzylpiperidin-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-(Benzo[d][1,3]dioxol-5-yl)benzoic acid](/img/structure/B67764.png)

![(S)-3-[bis(methoxycarbonyl)methyl]cyclopentanone](/img/structure/B67779.png)

![(3AS,6aR)-3a-methyltetrahydrofuro[3,4-d]oxazole-2,4-dione](/img/structure/B67783.png)